molecular formula C7H6BBrF2O3 B14030127 (3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid

(3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid

Cat. No.: B14030127
M. Wt: 266.83 g/mol
InChI Key: JXMXQSGWCVXTSX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2,6-difluoro-5-methoxybenzene using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of more robust catalysts and reagents to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Metal hydrides (e.g., NaBH4) or catalytic hydrogenation.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenol derivatives.

    Reduction: Dehalogenated or defluorinated products.

Scientific Research Applications

(3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

(3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid can be compared with other similar boronic acids, such as:

The unique combination of bromine, fluorine, and methoxy substituents in this compound provides distinct reactivity and selectivity advantages in various chemical transformations.

Properties

Molecular Formula

C7H6BBrF2O3

Molecular Weight

266.83 g/mol

IUPAC Name

(3-bromo-2,6-difluoro-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H6BBrF2O3/c1-14-4-2-3(9)6(10)5(7(4)11)8(12)13/h2,12-13H,1H3

InChI Key

JXMXQSGWCVXTSX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC(=C1F)Br)OC)F)(O)O

Origin of Product

United States

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